molecular formula C21H17Cl3O3 B1678965 Pocapavir CAS No. 146949-21-5

Pocapavir

货号: B1678965
CAS 编号: 146949-21-5
分子量: 423.7 g/mol
InChI 键: XXMDDBVNWRWNCW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: 波卡帕韦的合成涉及多个步骤,从核心结构的制备开始,然后引入各种官能团。关键步骤包括:

工业生产方法: 波卡帕韦的工业生产涉及扩大上述合成路线。 该工艺针对产率和纯度进行了优化,并采取了严格的质量控制措施以确保最终产品的稳定性 .

化学反应分析

反应类型: 波卡帕韦经历了几种类型的化学反应,包括:

常用试剂和条件:

主要形成的产物: 这些反应形成的主要产物包括波卡帕韦的各种氧化、还原和取代衍生物 .

科学研究应用

Scientific Research Applications

Pocapavir has a diverse range of applications in various fields of research:

  • Chemistry : It serves as a model compound for studying capsid inhibitors and their interactions with viral proteins.
  • Biology : Investigated for its effects on enterovirus replication and its potential therapeutic applications.
  • Medicine : Explored for treating enterovirus infections, particularly poliovirus and coxsackievirus.
  • Industry : Potential applications in developing antiviral therapies and vaccines.

Poliovirus Antivirals Initiative

The Poliovirus Antivirals Initiative was established to explore antiviral treatments to mitigate risks associated with immune-deficient individuals excreting polioviruses. This compound was identified as a lead candidate due to its safety profile and significant acceleration of virus clearance in clinical studies.

  • Study Design : A randomized, blinded, placebo-controlled trial evaluated this compound's efficacy in adults challenged with the oral poliovirus vaccine (mOPV1).
  • Results : Participants treated with this compound cleared the virus within a median of 10 days compared to 13 days for placebo recipients. Importantly, no serious adverse events were reported, although some instances of resistant virus emerged during treatment .

Combination Therapy Studies

Research has also explored the efficacy of this compound in combination with other antiviral agents to enhance therapeutic outcomes against enteroviruses.

  • Study Findings : Combinations of this compound with other compounds like pleconaril and oxoglaucine demonstrated moderate to strong synergistic antiviral effects without cytotoxicity. For instance, the combination of this compound and oxoglaucine showed particularly high synergy against various enteroviruses .

Data Tables

The following tables summarize key findings from research studies involving this compound:

StudyObjectiveKey Findings
Poliovirus Antivirals InitiativeEvaluate safety and efficacyThis compound reduced time to virus negativity from 13 days (placebo) to 10 days (this compound)
Combination TherapyAssess synergistic effectsThis compound combined with oxoglaucine showed strong synergy against CV-B4
CombinationSynergistic EffectCytotoxicity Observed
This compound + OxoglaucineModerate to StrongNone
This compound + PleconarilModerateNone
This compound + Guanidine.HClStrongNone

作用机制

波卡帕韦通过抑制肠道病毒的衣壳发挥作用。它与病毒衣壳结合,阻止病毒附着到宿主细胞并进入宿主细胞。 这种抑制阻止了病毒的复制,从而降低了感染个体体内的病毒载量 . 分子靶标包括病毒衣壳蛋白,所涉及的途径与病毒进入和复制有关 .

相似化合物的比较

波卡帕韦在衣壳抑制剂中是独一无二的,因为它对肠道病毒具有特异性活性。类似的化合物包括:

波卡帕韦以其对肠道病毒的高效力和特异性而脱颖而出,使其成为对抗这些感染的宝贵工具 .

生物活性

Pocapavir, a capsid-binding antiviral agent, has garnered attention due to its potential in treating enteroviral infections, particularly poliovirus. This article provides a comprehensive overview of its biological activity, including clinical trial results, mechanisms of action, and case studies.

This compound functions by inhibiting the uncoating of enteroviruses. By binding to the viral capsid, it prevents the release of viral RNA into host cells, thereby halting viral replication. This mechanism places this compound within the class of picornavirus antivirals known as capsid inhibitors .

Randomized Controlled Trials

A pivotal study assessed the efficacy of this compound in a randomized, blinded, placebo-controlled trial involving 144 participants who were challenged with the monovalent oral poliovirus type 1 vaccine (mOPV1). The results indicated that this compound significantly accelerated virus clearance:

  • Median Time to Virus Negativity :
    • This compound group: 10 days
    • Placebo group: 13 days
    • Statistical significance: P=0.0019P=0.0019

Among the this compound-treated subjects:

  • 56% cleared the virus within 2-18 days without developing drug resistance.
  • 44% experienced infections with resistant strains during isolation .

Excluding those with resistant viruses, the median time to negativity was notably reduced to 5.5 days for this compound recipients compared to 13 days for placebo recipients (P < 0.0001)【1】【3】.

Safety Profile

The study reported no serious adverse events or withdrawals due to adverse effects, indicating a favorable safety profile for this compound【1】【3】.

Chronic Enteroviral Meningoencephalitis

In a case study involving a patient with chronic enteroviral meningoencephalitis, treatment with this compound yielded mixed results. While there was an eventual positive outcome, it was delayed, highlighting the need for further evaluation of efficacy in chronic conditions【2】.

Pediatric Use in Non-Epidemic Meningitis (NEM)

This compound was administered to five out of seven pediatric patients diagnosed with NEM. All treated patients survived; however, the long-term effectiveness remains uncertain. Concerns regarding potential resistance were noted, suggesting that combination therapy may be necessary for future applications【7】.

Combination Therapy Potential

Recent studies have explored the synergistic effects of this compound when combined with other antiviral agents. For example:

  • This compound and Oxoglaucine : Demonstrated strong synergistic interactions against various enteroviruses.
  • This compound and Pleconaril : Showed moderate synergy without cytotoxicity【5】.

These findings suggest that combining this compound with other antivirals may enhance its efficacy and reduce the risk of resistance.

Research Findings Summary Table

Study/Case StudyPopulationTreatment DurationKey FindingsResistance Observed
Randomized TrialAdults (n=144)14 daysMedian virus clearance: 10 days (this compound) vs. 13 days (placebo)Yes (44% treated)
Chronic MeningoencephalitisSingle patientNot specifiedMixed virological response; delayed positive outcomeNot specified
NEM Pediatric CasesChildren (n=5)Not specifiedAll survived; long-term outcomes unknownConcerns raised

属性

IUPAC Name

1,3-dichloro-2-[[4-[(2-chloro-4-methoxyphenoxy)methyl]phenyl]methoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl3O3/c1-25-16-9-10-20(19(24)11-16)26-12-14-5-7-15(8-6-14)13-27-21-17(22)3-2-4-18(21)23/h2-11H,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXMDDBVNWRWNCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OCC2=CC=C(C=C2)COC3=C(C=CC=C3Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00163548
Record name Sch 48973
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00163548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146949-21-5
Record name Pocapavir [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146949215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sch 48973
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00163548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name POCAPAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ILA3VOV97
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Pocapavir
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Pocapavir
Reactant of Route 3
Reactant of Route 3
Pocapavir
Reactant of Route 4
Reactant of Route 4
Pocapavir
Reactant of Route 5
Reactant of Route 5
Pocapavir
Reactant of Route 6
Reactant of Route 6
Pocapavir

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。